molecular formula C16H18BrClN2O2S2 B258019 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B258019
M. Wt: 449.8 g/mol
InChI Key: CJKFYUFOPIVBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is not fully understood. However, it has been reported to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been found to exhibit anti-inflammatory and antioxidant effects. It has also been reported to induce apoptosis in cancer cells and to protect against neurodegeneration. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide in lab experiments include its potential applications in the study of cancer and neurodegenerative diseases. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide. These include further studies on its mechanism of action, its potential applications in the treatment of cancer and neurodegenerative diseases, and the development of more efficient synthesis methods for this compound. Additionally, future research could focus on the modification of this compound to improve its solubility and reduce its potential toxicity.
In conclusion, 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. Further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been reported in the literature using different methods. One such method involves the reaction of 4-bromo-2-chlorophenyl isothiocyanate with 3-methyl-2-buten-1-ol in the presence of sodium hydride to give the corresponding thioether. This thioether is then reacted with 2,3-dichloro-1,4-naphthoquinone to give the final product.

Scientific Research Applications

1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

Product Name

1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Molecular Formula

C16H18BrClN2O2S2

Molecular Weight

449.8 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-2-(3-methylbut-2-enylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C16H18BrClN2O2S2/c1-10(2)5-6-23-16-19-13-8-24(21,22)9-15(13)20(16)14-4-3-11(17)7-12(14)18/h3-5,7,13,15H,6,8-9H2,1-2H3

InChI Key

CJKFYUFOPIVBNT-UHFFFAOYSA-N

SMILES

CC(=CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)Br)Cl)C

Canonical SMILES

CC(=CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)Br)Cl)C

Origin of Product

United States

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